1-Chloro-3-(1-chloropropyl)benzene

Description

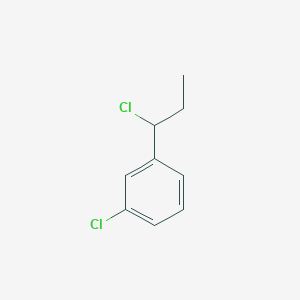

1-Chloro-3-(1-chloropropyl)benzene is an organochlorine compound with the molecular formula C₉H₁₀Cl₂ and a molecular weight of 189.08 g/mol. Its structure consists of a benzene ring substituted with a chlorine atom at position 1 and a 1-chloropropyl group (-CH₂ClCH₂CH₃) at position 3 (Figure 1). The compound is a halogenated aromatic hydrocarbon, characterized by two chlorine atoms: one on the aromatic ring and another on the terminal carbon of the propyl chain.

Synonyms for this compound include 3-(1-Chloropropyl)-1-chlorobenzene and 1-Chloro-3-(chloromethylpropane)benzene. It is primarily used as an intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical manufacturing .

Properties

Molecular Formula |

C9H10Cl2 |

|---|---|

Molecular Weight |

189.08 g/mol |

IUPAC Name |

1-chloro-3-(1-chloropropyl)benzene |

InChI |

InChI=1S/C9H10Cl2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2H2,1H3 |

InChI Key |

KPBFMCRHWUEOPC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC(=CC=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(1-chloropropyl)benzene can be synthesized through various methods. One common method involves the chlorination of 3-phenylpropyl chloride. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction is carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(1-chloropropyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction can lead to the formation of hydrocarbons by removing the chlorine atoms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products:

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of benzyl alcohol or benzaldehyde.

Reduction: Formation of propylbenzene.

Scientific Research Applications

1-Chloro-3-(1-chloropropyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of biochemical pathways involving chlorinated aromatic compounds.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(1-chloropropyl)benzene involves its interaction with nucleophiles and electrophiles. The chlorine atoms attached to the benzene ring and the propyl group make the compound reactive towards nucleophilic substitution. The molecular targets and pathways involved include the formation of carbocation intermediates during electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

1-Chloro-3-(2-chloro-2-methylpropyl)benzene (3k)

- Molecular Formula : C₉H₁₁Cl₂

- Molecular Weight : 209.09 g/mol

- Key Properties : Synthesized as a colorless oil via B(C₆F₅)₃-catalyzed hydrochlorination of alkenes. Boiling point: 191°C at 7 mmHg .

- Comparison: Unlike 1-Chloro-3-(1-chloropropyl)benzene, this compound features a branched propyl chain with chlorine on the secondary carbon and a methyl group.

(3-Chloropropyl)benzene

- Molecular Formula : C₉H₁₁Cl

- Molecular Weight : 153.63 g/mol

- Key Properties: A monochlorinated analog lacking the aromatic chlorine. It is a precursor to alverine (a muscle relaxant) and is soluble in ethanol .

- Comparison : The absence of the aromatic chlorine reduces electron-withdrawing effects on the benzene ring, making it less reactive in electrophilic aromatic substitution compared to the target compound.

1-Chloro-3-isopropylbenzene

- Molecular Formula : C₉H₁₁Cl

- Molecular Weight : 154.64 g/mol

- Key Properties: Boiling point: 191°C at 7 mmHg; insoluble in water but miscible with ethanol and ether .

- Comparison : The isopropyl group (-CH(CH₃)₂) is less polar than the chloropropyl group, resulting in lower density and different solubility profiles.

1-Chloro-3-(trifluoromethyl)benzene

- Molecular Formula : C₇H₄ClF₃

- Molecular Weight : 180.56 g/mol

- Key Properties : Undergoes ortholithiation with lithium diisopropylamide (LDA) at -78°C, a reaction sensitive to substituent electronic effects .

- Comparison : The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, enhancing deprotonation kinetics compared to the chloropropyl group.

Data Table: Structural and Functional Comparisons

Biological Activity

1-Chloro-3-(1-chloropropyl)benzene, also known as 1,3-dichloropropylbenzene, is an aromatic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H10Cl2

- Molecular Weight : 189.09 g/mol

- IUPAC Name : this compound

- Chemical Structure : The compound consists of a benzene ring substituted with two chlorine atoms and a propyl group.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by PubChem highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in antibacterial formulations.

Cytotoxic Effects

Studies have demonstrated that this compound can induce cytotoxic effects in certain cell lines. For instance, experiments revealed that exposure to varying concentrations of this compound resulted in decreased cell viability in human cancer cell lines. The mechanism appears to involve the induction of oxidative stress and apoptosis pathways, as evidenced by increased levels of reactive oxygen species (ROS) and caspase activation in treated cells.

Hormonal Activity

There is growing concern regarding the endocrine-disrupting potential of chlorinated aromatic compounds. Research indicates that this compound may interfere with hormonal signaling pathways. In vitro assays have shown that it can bind to estrogen receptors, potentially leading to altered hormonal responses in exposed organisms.

The biological effects of this compound can be attributed to its chemical structure, which allows for interaction with cellular components:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, leading to disrupted cellular functions.

- Oxidative Stress Induction : By generating ROS, it can cause cellular damage and trigger apoptotic pathways.

- Receptor Binding : Its ability to bind to hormone receptors suggests a mechanism for endocrine disruption.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various chlorinated compounds, including this compound. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The study concluded that this compound could be a candidate for developing new antimicrobial agents .

Cytotoxicity Assessment in Cancer Research

In a cytotoxicity assessment involving human breast cancer cell lines (MCF-7), exposure to this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM. Flow cytometry analysis indicated significant apoptosis induction, highlighting its potential use in cancer therapeutics .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar chlorinated compounds is useful:

| Compound Name | Antimicrobial Activity | Cytotoxicity | Endocrine Disruption Potential |

|---|---|---|---|

| This compound | Moderate | High | Yes |

| 1-Chloro-2-propanol | Low | Moderate | No |

| 2-Chlorobenzyl alcohol | High | Low | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.